1-Thiocoumarin, 4-butylamino-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocoumarin, 4-butylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfur. . The specific compound 1-Thiocoumarin, 4-butylamino-3-nitro- is of interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
The synthesis of 1-Thiocoumarin, 4-butylamino-3-nitro- typically involves a multi-step process starting from thiophenol. The initial step involves the formation of 4-hydroxy-1-thiocoumarin through the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating . This intermediate is then further reacted with butylamine and nitrating agents to introduce the butylamino and nitro groups, respectively . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
1-Thiocoumarin, 4-butylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the sulfur atom. Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a catalyst for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiocoumarins.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 4-butylamino-3-nitro- involves its interaction with molecular targets such as nitric oxide synthase and GABA receptors . The compound’s effects are mediated through modulation of these pathways, leading to changes in neurotransmitter levels and neuronal activity. This mechanism underlies its potential anticonvulsant and neuroprotective properties .
Comparison with Similar Compounds
1-Thiocoumarin, 4-butylamino-3-nitro- can be compared with other thiocoumarin derivatives and related compounds:
4-Amino-3-nitro-1-thiocoumarin: Similar in structure but with an amino group instead of a butylamino group.
4-Amino-3-nitroquinolin-2-one: A related compound with a quinolinone core instead of a thiocoumarin core.
2-Thioxocoumarins and dithiocoumarins: Other subclasses of thiocoumarins with different sulfur substitution patterns. The uniqueness of 1-Thiocoumarin, 4-butylamino-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
59647-29-9 |
---|---|
Molecular Formula |
C13H14N2O3S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
4-(butylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C13H14N2O3S/c1-2-3-8-14-11-9-6-4-5-7-10(9)19-13(16)12(11)15(17)18/h4-7,14H,2-3,8H2,1H3 |
InChI Key |
UPNQLLFJPFVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.